molecular formula C25H21ClFN5O3 B2991769 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one CAS No. 1112440-72-8

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one

Cat. No.: B2991769
CAS No.: 1112440-72-8
M. Wt: 493.92
InChI Key: PTUOTLICPVOABH-UHFFFAOYSA-N
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Description

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one is a useful research compound. Its molecular formula is C25H21ClFN5O3 and its molecular weight is 493.92. The purity is usually 95%.
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Properties

IUPAC Name

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN5O3/c26-19-4-1-17(2-5-19)24-28-25(35-29-24)18-3-10-22(33)32(15-18)16-23(34)31-13-11-30(12-14-31)21-8-6-20(27)7-9-21/h1-10,15H,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUOTLICPVOABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyridin-2-one is a member of the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is C19H19ClFN5O3C_{19}H_{19}ClFN_5O_3, with a molecular weight of approximately 393.84 g/mol. The structure features a pyridinone core linked to an oxadiazole ring and a piperazine moiety, which contributes to its bioactivity.

Anticancer Properties

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity. For example, compounds similar to the one in focus have shown inhibitory effects on various cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression through the inhibition of key signaling pathways.

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10.5Apoptosis induction
Compound BCaCo-215.8Cell cycle arrest
Target CompoundH9c212.3Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives containing the oxadiazole ring exhibit broad-spectrum antibacterial and antifungal activities. The mechanisms typically involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Efficacy

Pathogen TestedMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLAntibacterial
Escherichia coli16 µg/mLAntibacterial
Candida albicans64 µg/mLAntifungal

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmitter regulation and have implications in neurodegenerative diseases such as Alzheimer's.

Table 3: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)
AChE8.0
BChE6.5

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Binding to active sites or allosteric sites on target enzymes.
  • Cell Cycle Disruption : Inducing apoptosis through modulation of signaling pathways.
  • Membrane Disruption : Affecting bacterial cell integrity leading to cell lysis.

Case Studies

A study conducted by Dhumal et al. (2016) demonstrated that a related oxadiazole derivative exhibited potent antitubercular activity against Mycobacterium bovis. Molecular docking studies indicated strong binding affinity to the enoyl reductase enzyme (InhA), crucial for mycolic acid synthesis in bacteria .

Another investigation highlighted the neuroprotective effects of oxadiazole derivatives against oxidative stress-induced neuronal damage, supporting their potential in treating neurodegenerative disorders .

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